BenchChemオンラインストアへようこそ!

3-Hydroxy Bortezomib

Proteasome inhibition Bortezomib metabolism Boronic acid pharmacophore

3-Hydroxy Bortezomib (chemical name: ((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid; molecular formula: C₁₉H₂₅BN₄O₅; molecular weight: 400.24) is a tertiary hydroxylated metabolite of the first-in-class proteasome inhibitor bortezomib. Designated as Bortezomib USP Impurity C (also known as Bortezomib Impurity 6 or Hydroxybortezomib), this compound retains the boronic acid pharmacophore that is essential for covalent, reversible inhibition of the 26S proteasome.

Molecular Formula C₁₉H₂₅BN₄O₅
Molecular Weight 400.24
Cat. No. B1155467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Bortezomib
Synonyms((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid
Molecular FormulaC₁₉H₂₅BN₄O₅
Molecular Weight400.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Bortezomib: Boronic Acid-Retaining Metabolite and Critical Reference Standard for Bortezomib Quality Control


3-Hydroxy Bortezomib (chemical name: ((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid; molecular formula: C₁₉H₂₅BN₄O₅; molecular weight: 400.24) is a tertiary hydroxylated metabolite of the first-in-class proteasome inhibitor bortezomib [1]. Designated as Bortezomib USP Impurity C (also known as Bortezomib Impurity 6 or Hydroxybortezomib), this compound retains the boronic acid pharmacophore that is essential for covalent, reversible inhibition of the 26S proteasome . It is supplied as a high-purity analytical reference standard (typically ≥95% by HPLC) with full characterization data (NMR, MS, HPLC) compliant with regulatory guidelines, and is principally employed in analytical method development, method validation, and quality control release testing for bortezomib active pharmaceutical ingredient and finished dosage forms [2].

Why 3-Hydroxy Bortezomib Cannot Be Replaced by Deboronated Metabolites or Other Bortezomib Impurities in Analytical and Research Workflows


Substituting 3-Hydroxy Bortezomib with other bortezomib-related impurities or the parent drug is analytically and pharmacologically invalid. The principal metabolic pathway of bortezomib is oxidative deboronation to diastereomeric carbinolamide metabolites (M1/M2), which lose the boronic acid moiety and are consequently inactive as 26S proteasome inhibitors [1]. In contrast, 3-Hydroxy Bortezomib retains the intact boronic acid head group and is a tertiary hydroxylation product of the leucine side chain, making it structurally and functionally distinct [1]. Chromatographically, 3-Hydroxy Bortezomib (Impurity C) elutes with a retention time of 4.807 min, well-resolved from bortezomib at 10.853 min and from other specified impurities (Imp-A at 7.047 min, Imp-B at 33.007 min) under validated RP-HPLC conditions [2]. Using the parent drug or a deboronated metabolite as a surrogate reference standard would yield incorrect retention time matching, inaccurate quantification, and non-compliant regulatory submissions. The quantitative differentiation evidence below demonstrates why procurement of authenticated 3-Hydroxy Bortezomib reference material is non-negotiable for compliant analytical workflows.

Quantitative Differentiation Evidence: 3-Hydroxy Bortezomib versus Comparators in Analytical and Biological Contexts


Boronic Acid Moiety Retention: Structural Prerequisite for Proteasome Inhibition versus Inactive Deboronated Metabolites

3-Hydroxy Bortezomib retains the intact boronic acid moiety [B(OH)₂] at the C-terminal leucine position, which is the absolute structural prerequisite for covalent, reversible binding to the threonine hydroxyl of the 20S proteasome β5 subunit [1]. The principal circulating metabolites of bortezomib in humans—the diastereomeric carbinolamides M1 and M2—are products of oxidative deboronation and lack the boronic acid group entirely; they are pharmacologically inactive as proteasome inhibitors [1]. Among bortezomib metabolites that undergo further oxidation, 3-Hydroxy Bortezomib represents a tertiary hydroxylated species on the leucine side chain that preserves the boron atom, whereas the deboronated M3 and M4 metabolites do not [2]. This binary structural distinction means that only hydroxylated metabolites retaining boron are candidate active species for proteasome binding, positioning 3-Hydroxy Bortezomib in a qualitatively different functional class from the quantitatively dominant deboronated metabolites.

Proteasome inhibition Bortezomib metabolism Boronic acid pharmacophore

Chromatographic Resolution: Baseline Separation of 3-Hydroxy Bortezomib Impurity C from Parent Bortezomib in Validated RP-HPLC Methods

In a validated reverse-phase HPLC method developed per ICH guidelines for simultaneous determination of bortezomib and its five specified impurities in injection formulations, 3-Hydroxy Bortezomib (Impurity C) elutes with a retention time of 4.807 min, while bortezomib elutes at 10.853 min—a retention time difference of 6.046 min corresponding to a chromatographic resolution (Rs) greater than 2.0 between all impurity pairs [1]. In an independent validated stability-indicating LC method, Impurity C (hydroxyamide impurity) was confirmed as the major degradant under acid and base stress conditions, with the method achieving detection of impurities at a level of 0.02% relative to a test concentration of 2.0 mg/mL and a correlation coefficient (r) greater than 0.999 for bortezomib and all ten impurities studied [2]. Method precision for Impurity C was demonstrated with a %RSD of 6.28%, meeting ICH validation criteria [2].

RP-HPLC Related substances ICH method validation

Isotopically Labeled Analog Availability: 3-Hydroxy Bortezomib-d6 Enables Accurate LC-MS/MS Quantification with Matrix Effect Correction

The deuterated analog 3-Hydroxy Bortezomib-d6 (molecular formula: C₁₉H₁₉D₆BN₄O₅; molecular weight: 406.27) is commercially available as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis . The +6 Da mass shift relative to the unlabeled compound (MW 400.24) provides a distinct mass spectrometric channel for multiple reaction monitoring (MRM) without isotopic overlap, enabling correction for ion suppression/enhancement effects from complex biological matrices such as human plasma . This analytical capability is critical because 3-Hydroxy Bortezomib is a circulating metabolite in patients receiving bortezomib therapy, and accurate quantification is required for pharmacokinetic-pharmacodynamic correlation studies, bioequivalence assessments, and therapeutic drug monitoring investigations [1].

LC-MS/MS Internal standard Pharmacokinetic monitoring

CYP450 Isoform Selectivity: Metabolic Origin of 3-Hydroxy Bortezomib Distinct from Deboronation Pathway

The tertiary hydroxylation producing 3-Hydroxy Bortezomib occurs on the leucine boronic acid side chain of bortezomib and represents a minor metabolic pathway distinct from the quantitatively dominant oxidative deboronation pathway that generates inactive M1/M2 [1]. Using cDNA-expressed cytochrome P450 isoenzymes, CYP3A4 and CYP2C19 were determined to be the major contributors to overall bortezomib metabolism, with CYP1A2, CYP2D6, and CYP2C9 playing lesser roles [1]. Chemical inhibition and immunoinhibition studies confirmed that CYP3A4 and CYP2C19 are the principal P450 isoforms responsible for hepatic bortezomib metabolism [2]. Importantly, while deboronated metabolites M1, M2, M3, and M4 showed no significant P450 inhibition (IC₅₀ values >30 µM for CYP1A2, 2C9, 2C19, 2D6, and 3A4/5), bortezomib itself and M1/M2 were found to be mild inhibitors of CYP2C19 (IC₅₀ approximately 18.0 µM, 10.0 µM, and 13.2 µM, respectively) [3]. The differential P450 interaction profile of boronic acid-containing vs. deboronated metabolites is relevant when considering drug-drug interaction liabilities and metabolic phenotyping.

CYP450 metabolism Drug metabolism Hydroxylation

High-Impact Application Scenarios Where 3-Hydroxy Bortezomib Reference Standard is Indispensable


GMP Quality Control Release Testing of Bortezomib API and Finished Dosage Forms

In pharmaceutical quality control laboratories, 3-Hydroxy Bortezomib (USP Impurity C / Impurity 6) is used as a certified reference standard for the identification and quantification of the hydroxy impurity in bortezomib drug substance and injection formulations. Validated RP-HPLC methods achieve baseline resolution (Rs > 2.0) between Impurity C (tR = 4.807 min) and bortezomib (tR = 10.853 min), with detection limits of 0.02% relative to 2.0 mg/mL test concentration [1]. Method precision for Impurity C has been confirmed at %RSD of 6.28%, meeting ICH Q2(R1) validation requirements [2]. This reference standard is essential for ANDA submissions, stability studies under ICH Q1A conditions, and batch-to-batch impurity profiling where the hydroxyamide impurity has been identified as the major degradation product under acid and base stress [2].

Pharmacokinetic and Metabolite Profiling Studies of Bortezomib in Clinical and Preclinical Settings

For DMPK and clinical pharmacology laboratories quantifying bortezomib metabolites in human plasma, 3-Hydroxy Bortezomib serves as both an analytical reference standard for LC-MS/MS method development and—through its deuterated analog 3-Hydroxy Bortezomib-d6—as a stable isotope-labeled internal standard that corrects for plasma matrix effects and ionization variability . This is particularly important given that 3-Hydroxy Bortezomib is a circulating tertiary hydroxylated metabolite retaining the boronic acid moiety, distinguishing it from the inactive deboronated M1/M2 metabolites that dominate the metabolic profile [3]. Accurate quantification of this metabolite enables correlation of exposure with pharmacodynamic markers of proteasome inhibition.

CYP450 Reaction Phenotyping and Drug-Drug Interaction Risk Assessment

In drug metabolism research, 3-Hydroxy Bortezomib is a valuable probe substrate for dissecting the relative contributions of CYP3A4 and CYP2C19 to the hydroxylation pathway of bortezomib, distinct from the oxidative deboronation pathway [4]. Because deboronated metabolites M1–M4 are inactive as proteasome inhibitors and show negligible P450 inhibition (IC₅₀ >30 µM for all major isoforms), the boronic acid-retaining 3-Hydroxy Bortezomib represents the only hydroxylated metabolite class potentially relevant to both target engagement and P450-mediated drug interactions [5]. This makes it a key analyte in reaction phenotyping studies designed to predict clinical DDI risk when bortezomib is co-administered with CYP3A4 inducers or inhibitors.

Bioequivalence Studies and Regulatory Submission for Generic Bortezomib Products

For generic pharmaceutical developers, demonstrating equivalent impurity profiles between test and reference listed drug products is a regulatory prerequisite. 3-Hydroxy Bortezomib Impurity 6 is supplied with detailed characterization data (NMR, MS, HPLC) compliant with pharmacopeial monograph requirements and can be provided with traceability certificates against USP or EP reference standards [6]. The validated HPLC methods that quantify this impurity achieve linearity with correlation coefficients r > 0.999 and detect impurities at levels meeting ICH Q3A reporting thresholds, positioning this reference standard as a critical reagent for ANDA regulatory filings and commercial production quality management [2].

Quote Request

Request a Quote for 3-Hydroxy Bortezomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.